REACTION_CXSMILES
|
[NH3:1].[NH2-].[Na+].[CH3:4][CH2:5][CH2:6][CH2:7][CH:8]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH2:9][CH2:10][CH2:11][CH3:12].[H][H]>CN(C)C1C=CC=CC=1>[CH3:12][CH2:11][CH2:10][CH2:9][CH:8]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH2:7][CH2:6][CH2:5][CH3:4].[NH2:1][C:15]1[CH:14]=[C:13]([CH:8]([CH2:7][CH2:6][CH2:5][CH3:4])[CH2:9][CH2:10][CH2:11][CH3:12])[CH:18]=[CH:17][N:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
102.5 g
|
Type
|
reactant
|
Smiles
|
CCCCC(CCCC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrolyzed with 200 cc of water and the organic phase was separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CCCC)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1)C(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].[NH2-].[Na+].[CH3:4][CH2:5][CH2:6][CH2:7][CH:8]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH2:9][CH2:10][CH2:11][CH3:12].[H][H]>CN(C)C1C=CC=CC=1>[CH3:12][CH2:11][CH2:10][CH2:9][CH:8]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH2:7][CH2:6][CH2:5][CH3:4].[NH2:1][C:15]1[CH:14]=[C:13]([CH:8]([CH2:7][CH2:6][CH2:5][CH3:4])[CH2:9][CH2:10][CH2:11][CH3:12])[CH:18]=[CH:17][N:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
102.5 g
|
Type
|
reactant
|
Smiles
|
CCCCC(CCCC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrolyzed with 200 cc of water and the organic phase was separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CCCC)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1)C(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |